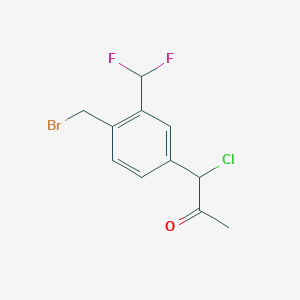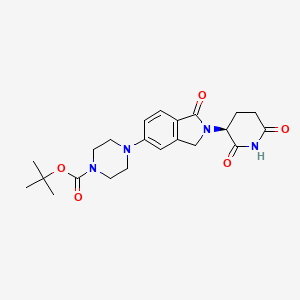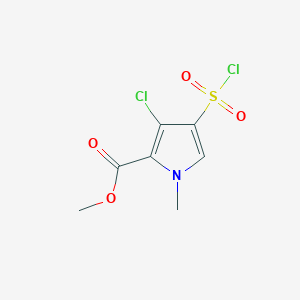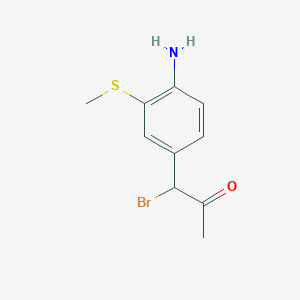![molecular formula C28H32O6 B14052056 (2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is an organic compound characterized by its unique structure, which includes a cyclohexylidene core and two 3,4-dimethoxyphenyl groups attached via propenone linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] typically involves the condensation of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkages to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
- (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)acrylamide
Uniqueness
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is unique due to its cyclohexylidene core, which imparts distinct structural and chemical properties compared to its analogs
特性
分子式 |
C28H32O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
(Z)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10-,15-11+ |
InChIキー |
NQDROBVIYYEMDQ-YCRUPXPOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C\C3=CC(=C(C=C3)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


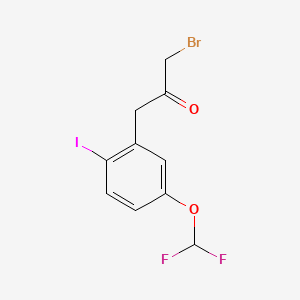
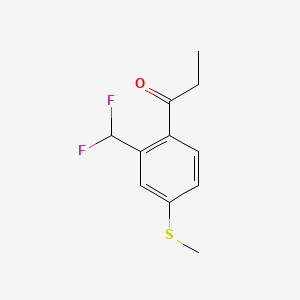
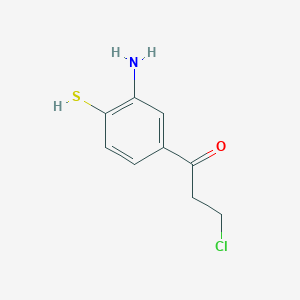
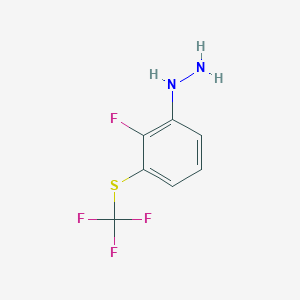
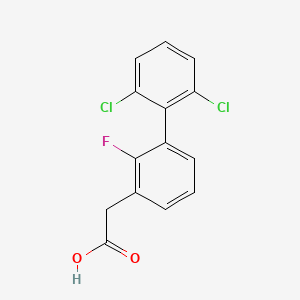
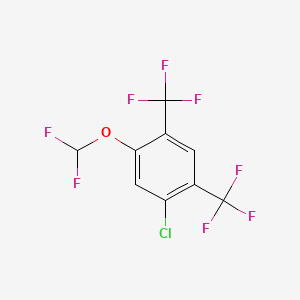
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
